molecular formula C13H18N2O B1286042 (3-Aminophenyl)(1-azepanyl)methanone CAS No. 401646-91-1

(3-Aminophenyl)(1-azepanyl)methanone

Cat. No.: B1286042
CAS No.: 401646-91-1
M. Wt: 218.29 g/mol
InChI Key: HYPNOUVIFRUUJZ-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(1-azepanyl)methanone is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . It is used primarily in proteomics research . The compound consists of an aminophenyl group attached to a methanone moiety, which is further connected to an azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(1-azepanyl)methanone typically involves the reaction of 3-aminobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(1-azepanyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(3-Aminophenyl)(1-azepanyl)methanone is primarily used in proteomics research It serves as a building block for the synthesis of more complex molecules that can be used to study protein interactions and functions

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(1-azepanyl)methanone is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with various biological targets, while the azepane ring can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminophenyl)(1-piperidinyl)methanone: Similar structure but with a piperidine ring instead of an azepane ring.

    (3-Aminophenyl)(1-morpholinyl)methanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring in (3-Aminophenyl)(1-azepanyl)methanone provides unique steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(3-aminophenyl)-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPNOUVIFRUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586123
Record name (3-Aminophenyl)(azepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401646-91-1
Record name (3-Aminophenyl)(azepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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